Tiropramid

Übersicht

Beschreibung

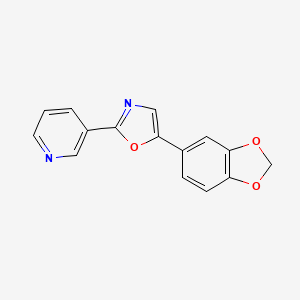

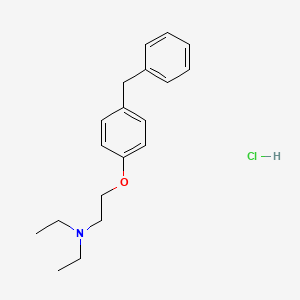

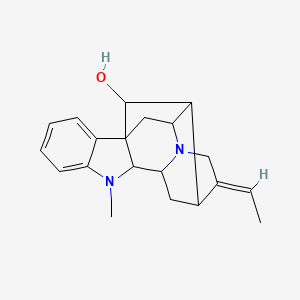

Tiropramid ist ein Antispasmodikum, das hauptsächlich zur Behandlung von spastischen Schmerzen im Magen-Darm-Trakt eingesetzt wird. Es ist unter seinem Internationalen Nicht-proprietären Namen (INN) bekannt und hat die chemische Formel C28H41N3O3 . This compound ist besonders wirksam bei der Linderung von Symptomen, die mit dem Reizdarmsyndrom und anderen gastrointestinalen Erkrankungen verbunden sind .

Wissenschaftliche Forschungsanwendungen

Tiropramid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung zur Untersuchung der Amid- und Etherchemie verwendet.

Biologie: this compound wird auf seine Auswirkungen auf glatte Muskelzellen und sein Potenzial zur Modulation der Muskelkontraktion untersucht.

Industrie: This compound wird bei der Entwicklung neuer Antispasmotika und Formulierungen eingesetzt.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es direkt auf glatte Muskelzellen wirkt. Es aktiviert die intrazelluläre cyclische Adenosinmonophosphat (cAMP)-Synthase (Adenylcyclase), was zu einem Anstieg des cAMP-Spiegels führt. Dies reguliert wiederum die Calciumionen, die für die Muskelkontraktion notwendig sind, und fördert so die Muskelrelaxation . Zu den molekularen Zielstrukturen gehören glatte Muskelzellen im Magen-Darm-Trakt, wo es hilft, spastische Schmerzen zu lindern .

Wirkmechanismus

Target of Action

Tiropramide is an antispasmodic medication . Its primary targets are the smooth muscle cells in the gastrointestinal system .

Mode of Action

Tiropramide acts by increasing the intracellular level of cyclic adenosine monophosphate (cAMP) in the smooth muscle cells . This increase in cAMP concentration is possibly due to the inhibition of cAMP catabolism . Additionally, tiropramide has been reported to bind to calcium ions in the sarcoplasmic reticulum .

Biochemical Pathways

These pathways could include those regulating muscle contraction and relaxation, which would align with its antispasmodic effects .

Pharmacokinetics

A population pharmacokinetic analysis of tiropramide in healthy korean subjects found that total protein significantly influenced the distribution volume and systemic clearance of tiropramide .

Result of Action

The primary result of tiropramide’s action is the relief of spastic pain in the gastrointestinal system . By acting on smooth muscle cells, it helps regulate muscle tone in the digestive system , thereby alleviating symptoms of conditions like irritable bowel syndrome .

Biochemische Analyse

Biochemical Properties

Tiropramide interacts with various biomolecules in the body. It is derived from the amino acid tyrosine . The drug’s mechanism of action involves increasing the concentration of cyclic adenosine monophosphate (cAMP) in smooth muscle, possibly due to the inhibition of cAMP catabolism .

Cellular Effects

Tiropramide has a significant impact on various types of cells, particularly those in the gastrointestinal system. It is used to relieve symptoms and treat diseases of the digestive system such as acute spastic abdominal pain and irritable bowel syndrome . The drug’s effects on cell function include the relaxation of various smooth muscles .

Molecular Mechanism

Tiropramide exerts its effects at the molecular level through several mechanisms. It increases the concentration of cAMP in smooth muscle, possibly due to the inhibition of cAMP catabolism . This increase in cAMP concentration leads to the relaxation of smooth muscles, which is beneficial in the treatment of spastic pain in the gastrointestinal system .

Temporal Effects in Laboratory Settings

The effects of Tiropramide over time in laboratory settings have been studied. A population pharmacokinetic (PPK) analysis of Tiropramide in healthy Korean subjects was performed to investigate the possible effects of various covariates on the pharmacokinetic (PK) parameters of Tiropramide . The study found that the total protein significantly influenced the distribution volume and systemic clearance of Tiropramide .

Transport and Distribution

The transport and distribution of Tiropramide within cells and tissues are influenced by various factors. The total protein significantly influenced the distribution volume and systemic clearance of Tiropramide

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Tiropramid umfasst mehrere wichtige Schritte:

Acylierung von racemischem Tyrosin: Der Prozess beginnt mit der Acylierung von racemischem Tyrosin unter Verwendung von Benzoylchlorid, was zur Bildung von N,O-Dibenzoyl-Tyrosin führt.

Alkylierung: Schließlich wird die Zwischenverbindung mit 2-Chlor-N,N-Diethylethylamin alkyliert, um this compound zu erzeugen.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess ist auf Kosteneffizienz und Effizienz optimiert und beinhaltet häufig automatisierte Systeme zur präzisen Steuerung der Reaktionsbedingungen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tiropramid durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Es kann auch unter bestimmten Bedingungen Reduktionsreaktionen eingehen.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, insbesondere an ihren Amid- und Etherfunktionsgruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Die Bedingungen beinhalten typischerweise die Verwendung von starken Basen oder Säuren, um die Reaktion zu fördern.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Hydroxythis compound, N-Despropylthis compound, N-Desethylthis compound und N-Desethyl-N-Despropylthis compound .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Octylonium: Ein weiteres Antispasmodikum, das bei gastrointestinalen Erkrankungen eingesetzt wird.

Mebeverin: Eine Verbindung mit ähnlichen therapeutischen Wirkungen, aber unterschiedlicher chemischer Struktur.

Hyoscin: Ein Antispasmodikum mit einem breiteren Anwendungsspektrum.

Einzigartigkeit von Tiropramid

This compound ist einzigartig aufgrund seines spezifischen Wirkmechanismus, der die cAMP-Synthese beinhaltet, und seiner hohen Wirksamkeit bei der Behandlung von spastischen Schmerzen ohne signifikante Nebenwirkungen. Seine chemische Struktur, die sowohl Amid- als auch Etherfunktionsgruppen umfasst, unterscheidet es ebenfalls von anderen Antispasmotika .

Eigenschaften

IUPAC Name |

N-[3-[4-[2-(diethylamino)ethoxy]phenyl]-1-(dipropylamino)-1-oxopropan-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41N3O3/c1-5-18-31(19-6-2)28(33)26(29-27(32)24-12-10-9-11-13-24)22-23-14-16-25(17-15-23)34-21-20-30(7-3)8-4/h9-17,26H,5-8,18-22H2,1-4H3,(H,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBWMYOFXWMGEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C(CC1=CC=C(C=C1)OCCN(CC)CC)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70866514 | |

| Record name | (+/-)-Tiropramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55837-29-1 | |

| Record name | Tiropramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55837-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiropramide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiropramide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+/-)-Tiropramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIROPRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7S0904CN2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tiropramide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of tiropramide as a smooth muscle relaxant?

A1: Tiropramide primarily inhibits calcium influx into smooth muscle cells. [, ] This effectively reduces muscle contractility and leads to relaxation. [] Studies on rabbit colon suggest that tiropramide may also increase intracellular cyclic adenosine monophosphate (cAMP) levels, potentially through the inhibition of cAMP catabolism. [] This increase in cAMP could contribute to its smooth muscle relaxant properties. []

Q2: How does the inhibitory effect of tiropramide on calcium influx compare to its effect on intracellular cyclic AMP levels?

A2: Research suggests that the inhibition of calcium influx is the predominant mechanism of action for tiropramide's smooth muscle relaxant effect. [] While tiropramide has been shown to increase intracellular cyclic AMP levels, this effect appears to play a lesser role compared to its calcium influx inhibition. []

Q3: Does tiropramide exhibit any anticholinergic activity in its mechanism of action?

A3: Unlike some other smooth muscle relaxants, tiropramide does not demonstrate significant anticholinergic activity. [, ] Studies comparing tiropramide to oxybutynin, a known anti-muscarinic drug, showed that tiropramide does not completely block bladder contractions like oxybutynin, suggesting a different mechanism. []

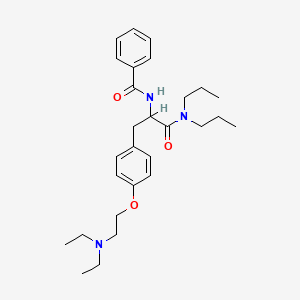

Q4: What is the molecular formula and weight of tiropramide hydrochloride?

A4: The molecular formula of tiropramide hydrochloride is C26H40N4O3 · HCl, and its molecular weight is 493.1 g/mol. [, ]

Q5: Under what conditions has tiropramide been found to degrade?

A5: Tiropramide hydrochloride is susceptible to degradation under acidic, basic, and oxidative conditions in solution. []

Q6: What storage conditions are recommended for tiropramide to maintain its quality?

A6: Tiropramide demonstrates stability under neutral, thermal, and photolytic conditions in both solution and solid state. [] Therefore, storage in a cool, dry place, protected from light and extreme pH conditions, is recommended.

Q7: How is tiropramide metabolized in the body?

A7: Tiropramide is primarily metabolized in the liver. [] Several metabolites have been identified in human urine, rat plasma, and feces. [, , ]

Q8: How is tiropramide excreted?

A8: Following administration, a significant portion of tiropramide and its metabolites are excreted in the feces and urine. [, ] No radioactivity was detected in expired CO2 after administration of radiolabeled tiropramide, indicating minimal metabolism to CO2. []

Q9: Does the route of administration affect the bioavailability of tiropramide?

A9: Yes, the bioavailability of tiropramide is influenced by the route of administration. The absolute bioavailability of tiropramide after oral administration is lower compared to intravenous administration. [] This difference is likely due to first-pass metabolism in the liver and increased biotransformation following oral administration. []

Q10: Does tiropramide cross the blood-brain barrier?

A10: Yes, studies in rats have shown that tiropramide can cross the blood-brain barrier. []

Q11: What types of in vitro studies have been conducted to evaluate the antispasmodic activity of tiropramide?

A11: The antispasmodic activity of tiropramide has been extensively studied in various isolated tissue preparations, including guinea pig stomach and ileum, rabbit jejunum, rat colon, guinea pig gallbladder, and rat uterus. []

Q12: What animal models have been used to study the effects of tiropramide on gastrointestinal and urinary tract function?

A12: Researchers have utilized various animal models, including mice, rats, rabbits, and guinea pigs, to investigate the effects of tiropramide on gastric emptying, intestinal motility, bladder contractions, and other gastrointestinal and urinary tract functions. [, , , ]

Q13: What analytical techniques are commonly used to quantify tiropramide in biological samples?

A13: Gas chromatography coupled with mass spectrometry (GC/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed techniques for the quantification of tiropramide in human plasma and other biological matrices. [, , , , ]

Q14: Has a method been developed for the separation of tiropramide enantiomers?

A14: Yes, a high-performance liquid chromatography (HPLC) method using a leucine-derived chiral stationary phase has been successfully developed to separate tiropramide enantiomers. []

Q15: What factors can influence the dissolution rate of tiropramide tablets?

A15: The quantity of polymers like hydroxypropyl methylcellulose (HPMC) and ethylcellulose (EC) used in the tablet formulation can significantly impact the dissolution rate of tiropramide. [] Higher polymer concentrations generally lead to a more sustained release of the drug. []

Q16: Are there any reported cases of adverse reactions to tiropramide?

A16: While generally considered safe and well-tolerated, rare cases of adverse reactions to tiropramide, such as urticaria and angioedema, have been reported. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

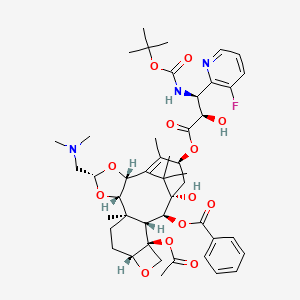

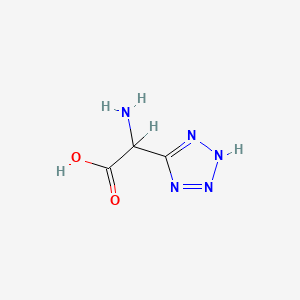

![2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioicacid](/img/structure/B1683106.png)

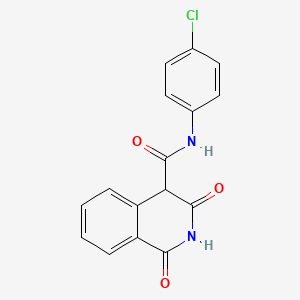

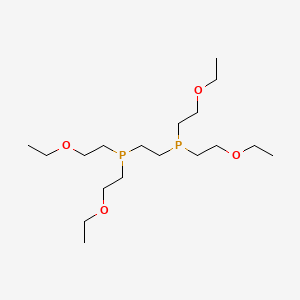

![(2S)-N-[(2R,4R)-4-acetamido-1-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methyl-5-naphthalen-2-yl-1,3-dioxopentan-2-yl]-N-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carboxamide](/img/structure/B1683117.png)